molecular formula C11H12N2 B8140629 4-Amino-3-methyl-5-(prop-1-en-2-yl)benzonitrile

4-Amino-3-methyl-5-(prop-1-en-2-yl)benzonitrile

Cat. No.: B8140629
M. Wt: 172.23 g/mol
InChI Key: UQIXWJJANHUUDQ-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-5-(prop-1-en-2-yl)benzonitrile is an organic compound with the molecular formula C11H12N2. It is a derivative of benzonitrile, featuring an amino group, a methyl group, and a prop-1-en-2-yl group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-5-(prop-1-en-2-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzonitrile and isopropenylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or copper-based catalysts.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-5-(prop-1-en-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products

    Oxidation: Nitro or hydroxyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Amino-3-methyl-5-(prop-1-en-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-5-(prop-1-en-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methylbenzonitrile: Lacks the prop-1-en-2-yl group, resulting in different chemical properties and reactivity.

    3-Methyl-5-(prop-1-en-2-yl)benzonitrile: Lacks the amino group, affecting its biological activity and applications.

    4-Amino-5-(prop-1-en-2-yl)benzonitrile: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

4-Amino-3-methyl-5-(prop-1-en-2-yl)benzonitrile is unique due to the presence of both the amino and prop-1-en-2-yl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

4-Amino-3-methyl-5-(prop-1-en-2-yl)benzonitrile is an organic compound with the molecular formula C11H12N2C_{11}H_{12}N_2 and a molecular weight of 172.23 g/mol. Its structure features a benzonitrile backbone with an amino group at the para position, a methyl group at the meta position, and a prop-1-en-2-yl substituent at the ortho position. This unique arrangement of functional groups contributes to its potential biological activities, particularly as an inhibitor of nicotinamide N-methyltransferase (NNMT), which has implications in various metabolic diseases, including cancer .

Research indicates that this compound acts as a potent inhibitor of NNMT. NNMT is involved in the methylation of nicotinamide, affecting cellular metabolism and energy homeostasis. The compound's ability to interact with the active site of NNMT suggests that it may provide therapeutic benefits in conditions where NNMT is dysregulated .

Inhibition Potency

In vitro studies have shown that this compound demonstrates significant inhibitory activity against NNMT, with an IC50 value indicating its effectiveness in blocking the enzyme's activity. The presence of electron-withdrawing groups, such as the nitrile, enhances its binding affinity to the enzyme .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with structurally similar compounds reveals that variations in functional groups and their positions significantly affect both chemical behavior and biological activity.

Compound NameStructureKey Features
4-Amino-3-methylbenzonitrileStructureLacks propene side chain; simpler structure
4-Amino-5-(prop-1-en-2-yl)benzonitrileStructureDifferent position of amino group; altered reactivity
4-Methylamino-3-cyanobenzeneStructureNo propene; different electronic properties

This table illustrates how structural variations can lead to differences in biological activity and potential therapeutic applications.

Case Studies and Research Findings

Recent studies have explored the potential therapeutic applications of this compound:

  • NNMT Inhibition : A study demonstrated that this compound effectively inhibits NNMT with an IC50 value that indicates strong potency compared to other known inhibitors .
  • Molecular Docking Studies : Computational docking studies have shown that this compound fits well within the active site of NNMT, forming key interactions that stabilize its binding .
  • Potential Applications : Given its mechanism of action, this compound may serve as a lead candidate for developing new drugs targeting metabolic disorders associated with altered NNMT activity .

Properties

IUPAC Name

4-amino-3-methyl-5-prop-1-en-2-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7(2)10-5-9(6-12)4-8(3)11(10)13/h4-5H,1,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIXWJJANHUUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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